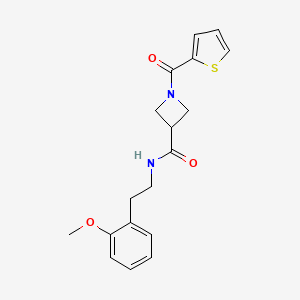
N-(2-methoxyphenethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-methoxyphenethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a compound belonging to the azetidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and structure-activity relationships (SAR).
The molecular formula of this compound is C18H20N2O3S, with a molecular weight of 344.43 g/mol. The compound features a thiophene ring and a methoxyphenethyl substituent, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. In particular, azetidine derivatives have been shown to inhibit pathways associated with tumor cell proliferation and survival. For instance, compounds with similar structures have demonstrated the ability to inhibit STAT3 signaling, a pathway often dysregulated in cancer cells.
Biological Activity Assays
Several studies have evaluated the biological activity of azetidine derivatives, including this compound. Key findings include:
- Cell Viability Assays : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MDA-MB-468 cells. The IC50 values observed were in the low micromolar range, indicating potent activity ( ).
- Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cells, suggesting that it may trigger programmed cell death mechanisms essential for combating tumor growth ( ).
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the azetidine core and substituent groups significantly influence biological activity. For example:
| Compound Structure | IC50 (μM) | Activity Description |
|---|---|---|
| This compound | 0.79 | Potent STAT3 inhibitor |
| Analog 1 | 1.4 | Moderate cytotoxicity against MDA-MB-231 |
| Analog 2 | 6.8 | Lower efficacy compared to primary compound |
This table illustrates how variations in structure can lead to differing levels of biological activity.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study assessed the effects of this compound on breast cancer cell lines. Results indicated a marked reduction in cell viability at concentrations as low as 1 μM, highlighting its potential as an anticancer agent ( ).
- Combination Therapies : Research has explored the synergistic effects of this compound when used in combination with traditional chemotherapeutics like docetaxel. The combination therapy resulted in enhanced cytotoxic effects compared to monotherapy, suggesting a potential strategy for improving treatment outcomes in resistant cancer types ( ).
Propriétés
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-23-15-6-3-2-5-13(15)8-9-19-17(21)14-11-20(12-14)18(22)16-7-4-10-24-16/h2-7,10,14H,8-9,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNMUQSQUMTOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CN(C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














